molecular formula C9H10ClNO3 B15321954 2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid

2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid

Cat. No.: B15321954
M. Wt: 215.63 g/mol
InChI Key: OFTZMZZTFSAQDR-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid typically involves multiple steps, starting with the chlorination of 2-methoxybenzene to produce 2-chloro-6-methoxybenzene. This intermediate is then subjected to a series of reactions, including nitration, reduction, and acylation, to introduce the amino and acetic acid functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chloro and methoxy groups can influence the compound's reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)acetic acid

  • 2-Amino-2-(2-methoxyphenyl)acetic acid

  • 2-Amino-2-(2-fluorophenyl)acetic acid

Uniqueness: 2-Amino-2-(2-chloro-6-methoxyphenyl)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly affect its chemical properties and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10ClNO3/c1-14-6-4-2-3-5(10)7(6)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

OFTZMZZTFSAQDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(C(=O)O)N

Origin of Product

United States

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